molecular formula C19H28N2O3 B062101 Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate CAS No. 182621-53-0

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate

Cat. No. B062101
CAS RN: 182621-53-0
M. Wt: 332.4 g/mol
InChI Key: ZOXCYBDUKVNRJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is an intermediate in the synthesis of biologically active compounds. Its relevance spans across various fields of chemistry due to its role in the development of potential therapeutic agents and materials with unique chemical properties.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step processes starting from commercially available precursors. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was achieved through acylation, nucleophilic substitution, and reduction, optimizing the total yield to 81% (Bingbing Zhao et al., 2017).

Molecular Structure Analysis

Studies on related compounds provide insights into their molecular structures, often confirmed by methods such as MS and 1HNMR. For instance, the molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate were determined using X-ray diffraction and NMR spectroscopy, highlighting the compound's conformation and potential for forming hydrogen bonds and π–π interactions within crystal structures (Jana Tomaščiková et al., 2008).

Chemical Reactions and Properties

Tert-butyl carbamates undergo various chemical reactions, including deprotection and oxidation. Aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, demonstrating mild reaction conditions and good selectivity (Bryan Li et al., 2006). Additionally, tert-butylperoxyiodane facilitates the oxidation of methylene groups α to the nitrogen atom of amides, yielding imides or tert-butylperoxyamide acetals depending on the conditions (M. Ochiai et al., 1999).

Scientific Research Applications

Polymer Membranes for Purification

Research on polymer membranes, such as those used for the purification of fuel additives like methyl tert-butyl ether (MTBE), highlights the importance of materials science in developing efficient separation technologies. This could imply potential applications of the compound in enhancing polymer membrane functionalities or serving as a model compound for studying membrane-based separation processes (Pulyalina et al., 2020).

Environmental and Health Impact Studies

Studies on synthetic phenolic antioxidants, including their environmental occurrence, human exposure, and toxicity, provide a framework for understanding the environmental and health impacts of various compounds. Research in this area could suggest applications in assessing the environmental and health implications of "Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate" (Liu & Mabury, 2020).

Carbamate Chemistry

The review of carbamate esters' interactions with acetylcholinesterase (AChE) offers insights into the biochemical applications of carbamates, including enzyme inhibition, which could be relevant for understanding the biological activities or applications of "this compound" in a biomedical context (Rosenberry & Cheung, 2019).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater can provide insights into the biodegradability, environmental persistence, and potential remediation strategies for related compounds. This could imply applications in environmental sciences, particularly in understanding and mitigating the environmental impact of similar compounds (Thornton et al., 2020).

Catalytic Processes

The study of catalytic processes, particularly in the context of synthetic routes for compounds like vandetanib, where intermediates such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate play crucial roles, highlights the importance of catalysis in pharmaceutical synthesis and could suggest research applications in developing synthetic methodologies or catalytic processes involving "this compound" (Mi, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can be achieved by the reaction of tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate with acetic anhydride followed by reaction with methylamine.", "Starting Materials": [ "Tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate", "Acetic anhydride", "Methylamine" ], "Reaction": [ "Step 1: Tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate is dissolved in dry dichloromethane.", "Step 2: Acetic anhydride is added to the solution and the reaction mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is quenched with water and the organic layer is separated.", "Step 4: The organic layer is washed with water and dried over magnesium sulfate.", "Step 5: Methylamine is added to the dried organic layer and the reaction mixture is stirred at room temperature for several hours.", "Step 6: The reaction mixture is quenched with water and the organic layer is separated.", "Step 7: The organic layer is washed with water and dried over magnesium sulfate.", "Step 8: The crude product is purified by column chromatography to yield Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate." ] }

CAS RN

182621-53-0

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3

InChI Key

ZOXCYBDUKVNRJD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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